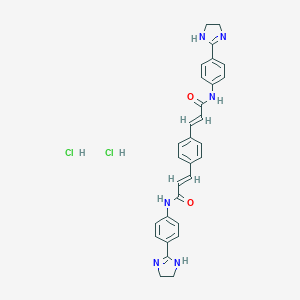
2-Fluoro-4-methylbenzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Another related compound, 2-fluoro-4-bromobiphenyl, is synthesized using a practical pilot-scale method from 2-fluoro-4-bromoaniline, which is prepared by bromination of 2-fluoroaniline . Additionally, the synthesis of o- and p-[18F]fluorobenzyl bromides involves a three-step synthesis from nitrobenzaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined using X-ray single-crystal analysis and compared with theoretical models using Hartree–Fock and density functional theory . Similarly, the molecular structure of 2-fluoro-4-bromobenzaldehyde was investigated by X-ray diffraction and vibrational spectroscopy, supported by computational studies .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the action of 4-fluorobenzyl bromide on sulfamic esters under phase transfer conditions, leading to the preparation of N-dialkyled products or corresponding ethers10. The protecting group 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl is introduced by means of benzyl bromide and is cleaved under specific conditions, demonstrating its stability to oxidizing conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined in the context of their application. For instance, the compound 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide has been synthesized and characterized, including its crystal structure, which has potential as an anticancer agent . The vibrational frequencies and structural parameters of 2-fluoro-4-bromobenzaldehyde have been experimentally determined and theoretically predicted, showing good agreement .
Scientific Research Applications
Synthesis of 4H-1-Benzopyrans
2-Fluoro-5-nitrobenzyl bromide is used with active methylene compounds to form highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction. This reaction is notable for its simplicity and high yield, ranging from 50-92% (Bunce, Rogers, Nago, & Bryant, 2008).
Electrophoric Derivatizing Reagent
2-Fluoro-O6-(2'-hydroxyethyl)hypoxanthine, when reacted with 4-(4'-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide, a derivative of 2-fluoro-4-methylbenzyl bromide, produces isomeric products detectable by gas chromatography electron capture mass spectrometry. This research highlights its use in analytical chemistry, particularly for detecting minute quantities of specific compounds (Murugaiah, Naim, Peng, Cui, & Giese, 2006).
Synthesis of Fluorinated α-Amino Acids for PET
Procedures were developed for synthesizing fluorobenzyl bromides, including 2-[18F]fluoro-4-methoxybenzyl bromide, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are useful in positron emission tomography (PET) imaging (Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, & Krasikova, 2002).
Nucleophilic Aromatic Radiofluorination
Methyl substituted benzyl groups, including 4-methylbenzyl, derived from 2-fluoro-4-methylbenzyl bromide, were tested for protecting hydroxyl groups in nucleophilic aromatic radiofluorination. The 4-methylbenzyl group showed promise in yielding high radiochemical yields after hydrolysis (Malik, Zlatopolskiy, Solbach, Voelter, Reske, & Machulla, 2011).
Safety and Hazards
2-Fluoro-4-methylbenzyl bromide is classified as toxic and corrosive . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Fluoro-4-methylbenzyl bromide is a chemical compound used in proteomics research It’s known that benzylic halides, such as 2-fluoro-4-methylbenzyl bromide, often target various organic compounds in biochemical reactions .
Mode of Action
The mode of action of 2-Fluoro-4-methylbenzyl bromide involves its interaction with other organic compounds in a reaction. For instance, in a typical reaction involving benzylic halides, the bromine atom in the compound acts as a leaving group, facilitating nucleophilic substitution . This substitution can occur via an SN1 or SN2 pathway, depending on the substrate .
Biochemical Pathways
It’s known that benzylic halides are often involved in organic synthesis reactions, which can lead to the formation of various organic compounds .
Pharmacokinetics
Given its use in proteomics research , it’s likely that these properties would be highly dependent on the specific experimental conditions.
Result of Action
The molecular and cellular effects of 2-Fluoro-4-methylbenzyl bromide’s action would depend on the specific biochemical reactions it’s involved in. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-methylbenzyl bromide can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area to avoid inhalation . Additionally, it’s recommended to store the compound at ambient temperature .
properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDOQXRIONFILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380962 | |
| Record name | 2-Fluoro-4-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylbenzyl bromide | |
CAS RN |
118745-63-4 | |
| Record name | 2-Fluoro-4-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)



![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)

![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)